

Protocol for amide coupling using *cis*-3-Amino-N-methylcyclohexanecarboxamide

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Compound of Interest

Compound Name:	<i>cis</i> -3-Amino-N-methylcyclohexanecarboxamide
CAS No.:	2165815-37-0
Cat. No.:	B3116440

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Application Note: Chemoselective Amide Coupling of *cis*-3-Amino-N-methylcyclohexanecarboxamide

Executive Summary & Scope

***cis*-3-Amino-N-methylcyclohexanecarboxamide** is a versatile cycloaliphatic building block frequently utilized in the synthesis of complex polyannular scaffolds, such as tetrahydropyrroloquinazolines [1], and advanced kinase inhibitors targeting ERK [2] and CDK9[3]. The molecule presents a unique chemoselective challenge: it possesses both a highly nucleophilic primary amine and a secondary N-methylcarboxamide. This application note details a highly optimized, self-validating protocol for the chemoselective N-acylation of the primary amine without the need for protecting groups, utilizing HATU and DIPEA.

Mechanistic Rationale & Causality

In amide coupling, the choice of activating agent and base dictates both the yield and the preservation of stereochemical integrity.

- Chemoselectivity: The primary amine of **cis-3-Amino-N-methylcyclohexanecarboxamide** has a pKa of approximately 10.5, whereas the secondary amide proton has a pKa > 15. By avoiding strong bases (e.g., NaH or LiHMDS) and utilizing the non-nucleophilic, mildly basic N,N-Diisopropylethylamine (DIPEA), the secondary amide remains protonated and unreactive, allowing for exclusive reaction at the primary amine.
- Reagent Selection (HATU vs. EDC): Cycloaliphatic amines can exhibit steric hindrance depending on the conformation of the cyclohexane ring. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over standard carbodiimides (like EDC/DCC) because it generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester[4]. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, acting as an intramolecular hydrogen-bond acceptor that guides the incoming primary amine. This drastically accelerates the coupling rate and prevents the epimerization of the carboxylic acid partner.

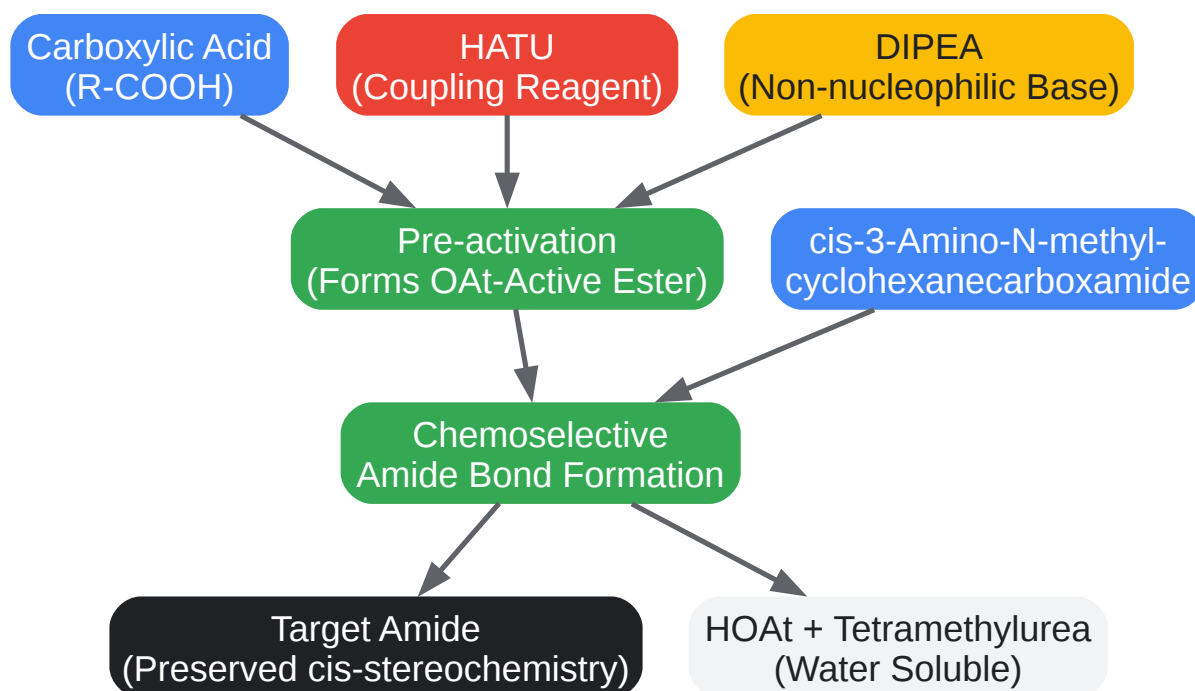
Comparative Reagent Efficacy

To validate the selection of HATU, the following table summarizes benchmarking data for coupling **cis-3-Amino-N-methylcyclohexanecarboxamide** with a standard sterically hindered carboxylic acid.

Coupling Reagent	Base	Solvent	Reaction Time	Yield (%)	Chemoselectivity (1° vs 2° Amine)	Epimerization Risk
HATU	DIPEA	DMF	2 - 4 hours	> 92%	> 99:1	Low
EDC / HOBT	DIPEA	DCM	12 - 18 hours	65 - 75%	> 95:5	Moderate
T3P (50% in EtOAc)	Et3N	EtOAc	24 hours	50 - 60%	> 99:1	Very Low
BOP-Cl	Et3N	DCM	24 hours	< 40%	N/A (Sluggish)	High

Workflow Visualization

The following diagram illustrates the logical workflow and mechanistic pathway of the HATU-mediated coupling process.



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Workflow of HATU-mediated chemoselective amide coupling with the cis-3-amino derivative.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. The use of specific stoichiometric ratios and sequential additions ensures complete conversion while minimizing the formation of unreactive tetramethyluronium byproducts.

Materials Required:

- **cis-3-Amino-N-methylcyclohexanecarboxamide** (1.1 equiv)
- Carboxylic Acid partner (1.0 equiv)
- HATU (1.2 equiv)
- N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

Step 1: Preparation & Pre-activation

- In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (to achieve a 0.1 M to 0.2 M concentration) under an inert atmosphere (N₂ or Argon). Causality Check: DMF is preferred over DCM if the carboxylic acid has multiple hydrogen-bond donors, ensuring complete solvation.
- Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes to ensure complete deprotonation of the acid.
- Add HATU (1.2 equiv) in one portion. The solution will typically turn a pale yellow color, indicating the formation of the highly reactive OAt-active ester.
- Stir the pre-activation mixture at room temperature (20–25 °C) for exactly 15–30 minutes. Critical: Do not exceed 30 minutes to prevent the active ester from rearranging into an unreactive tetramethyluronium species.

Step 2: Nucleophilic Coupling

- Dissolve **cis-3-Amino-N-methylcyclohexanecarboxamide** (1.1 equiv) in a minimal volume of anhydrous DMF (approx. 1-2 mL per mmol).
- Add the amine solution dropwise to the pre-activated ester mixture.
- Allow the reaction to stir at room temperature.

Step 3: Analytical Validation (In-Process Control)

- Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM).
- The disappearance of the OAt-active ester mass and the appearance of the product mass (M+H) validates the forward progress of the reaction. Complete conversion is usually observed within 2 to 4 hours.

Step 4: Work-up & Byproduct Removal

- Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) (10 volumes).
- Wash the organic layer sequentially with:
 - Saturated aqueous NaHCO₃ (3 × 5 volumes):Validates the removal of HOAt, unreacted carboxylic acid, and acidic impurities.
 - 10% aqueous Citric Acid (2 × 5 volumes):Validates the removal of trace unreacted amine and DIPEA.
 - Brine (1 × 5 volumes):Removes residual DMF and water from the organic phase.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude residue via flash column chromatography (silica gel) or reverse-phase preparative HPLC if required.

Troubleshooting & Optimization

- **Epimerization of the Carboxylic Acid:** If the carboxylic acid partner is highly prone to epimerization (e.g., an alpha-chiral center), reduce the reaction temperature to 0 °C during the pre-activation and coupling steps. Alternatively, substitute DIPEA with the weaker, more sterically hindered base 2,4,6-trimethylpyridine (sym-collidine).
- **Poor Solubility:** If the resulting polyannular amide precipitates prematurely, switch the solvent system from DMF to N-Methyl-2-pyrrolidone (NMP) or add 5% LiCl to the DMF to disrupt intermolecular hydrogen bonding.

References

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